molecular formula C7H10Cl2N4 B1524290 Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride CAS No. 1187928-99-9

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

Cat. No.: B1524290
CAS No.: 1187928-99-9
M. Wt: 221.08 g/mol
InChI Key: IRDVONLYTFXFAY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure, which includes both imidazo and pyrimidine rings, contributes to its diverse chemical properties and biological activities.

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has numerous scientific research applications:

Safety and Hazards

The safety information available indicates that it has a GHS07 pictogram and the signal word is "Warning" . The MSDS for this compound can be found online .

Mechanism of Action

The imidazo[1,2-a]pyrimidine moiety is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has been used in the development of new chemosynthetic strategies and drug development .

The compound’s mode of action would depend on its specific targets in the body. It could potentially interact with its targets through various types of chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion.

The result of the compound’s action would depend on the specific biochemical pathways it affects. This could result in a variety of molecular and cellular effects.

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include a wide range of imidazo[1,2-a]pyrimidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is unique due to its specific combination of imidazo and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVONLYTFXFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
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Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
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Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
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Reactant of Route 6
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

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